molecular formula C20H23N5O2 B2514893 4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705427-19-5

4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2514893
CAS RN: 1705427-19-5
M. Wt: 365.437
InChI Key: IGFNQNRDUUDVLX-UHFFFAOYSA-N
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Description

The compound 4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a synthetic molecule that appears to be designed for biological activity, given the presence of an imidazolyl moiety and a benzamide group. These structural features are commonly found in molecules with pharmacological properties, such as those with electrophysiological activity or anticancer potential.

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides has been described, with a focus on their potential as selective class III agents for cardiac electrophysiological activity. These compounds were synthesized and showed potency in vitro, comparable to sematilide, a clinical trial candidate . Another study developed a green synthetic protocol for imidazo[4,5-b]pyrazine-conjugated benzamides, which could be related to the synthesis of the compound . This method involved a one-pot three-component reaction, highlighting the importance of environmentally friendly and efficient synthesis methods .

Molecular Structure Analysis

The molecular structure of the compound includes an imidazolyl group and a benzamide moiety, which are significant for their biological activities. The imidazolyl group is a versatile pharmacophore, and its incorporation into benzamides has been shown to produce compounds with class III electrophysiological activity . The molecular modeling studies of similar compounds have revealed crucial binding interactions with target proteins, which is essential for the design of potent analogs .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions with biological targets, such as enzymes or receptors. For instance, novel benzamides with a benzo[d]imidazolyl group have been found to be potent inhibitors of TNF-alpha Converting Enzyme (TACE), indicating that the imidazolyl group can be a key feature in the development of selective inhibitors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide are not detailed in the provided papers, related compounds have been synthesized with good yields and clean isolation without the need for column chromatography . The properties such as permeability, bioavailability, molecular complexity, and flexibility have been predicted for similar molecules, which are crucial for their potential as drug candidates .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research has focused on the synthesis and functionalization of imidazole, pyrazole, and related heterocycles due to their importance in medicinal chemistry and material science. For example, studies have demonstrated the synthesis of substituted imidazo[1,5-a]pyrazines and imidazotetrazinones, highlighting the utility of these scaffolds in developing novel compounds with potential biological activities (Board et al., 2009); (Clark et al., 1995).

Mechanistic Insights and Molecular Interactions

Some studies have explored the reactivity of specific heterocyclic compounds towards nucleophiles, revealing insights into the mechanisms underlying the formation of novel structures. These findings contribute to our understanding of the chemical behavior of such compounds and their potential utility in synthetic chemistry (Sadchikova & Mokrushin, 2014).

Material Science and Molecular Design

The research also extends to the development of materials and molecular systems with specific functions. For instance, the synthesis of novel tetracyclic and polycyclic structures, incorporating imidazole and pyrazole moieties, has been explored for their potential applications in material science and as pharmacophores in drug design (Hammal et al., 2009).

Green Chemistry and Catalysis

Efforts have been made towards the development of green synthetic methods for the preparation of benzopyran derivatives, utilizing environmentally friendly catalysts and conditions. This aligns with the broader objective of sustainable chemistry and the design of efficient synthetic pathways with minimal environmental impact (Ranu et al., 2008).

Molecular Modeling and Drug Design

Computational studies and molecular modeling have played a crucial role in understanding the interactions of these compounds with biological targets. These studies provide valuable insights into the design of novel compounds with enhanced biological activities and selectivity towards specific enzymes or receptors (Ott et al., 2008).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-20(18-3-1-16(2-4-18)12-24-8-7-21-15-24)23-19-11-22-25(14-19)13-17-5-9-27-10-6-17/h1-4,7-8,11,14-15,17H,5-6,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFNQNRDUUDVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

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